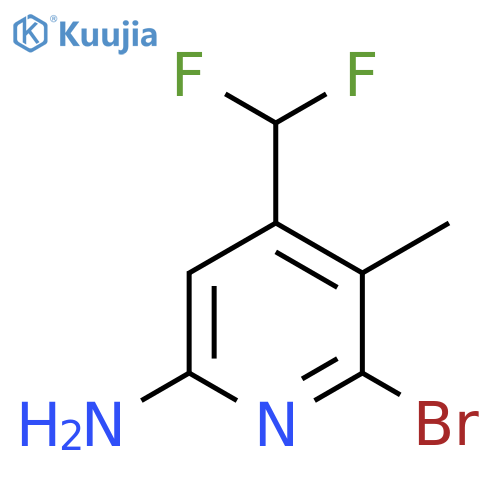Cas no 1806810-32-1 (6-Amino-2-bromo-4-(difluoromethyl)-3-methylpyridine)

1806810-32-1 structure
商品名:6-Amino-2-bromo-4-(difluoromethyl)-3-methylpyridine
CAS番号:1806810-32-1
MF:C7H7BrF2N2
メガワット:237.044687509537
CID:4852812
6-Amino-2-bromo-4-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 6-Amino-2-bromo-4-(difluoromethyl)-3-methylpyridine
-
- インチ: 1S/C7H7BrF2N2/c1-3-4(7(9)10)2-5(11)12-6(3)8/h2,7H,1H3,(H2,11,12)
- InChIKey: CIZKTYVFGIAARF-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=C(C(F)F)C=C(N)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 38.9
6-Amino-2-bromo-4-(difluoromethyl)-3-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029070322-1g |
6-Amino-2-bromo-4-(difluoromethyl)-3-methylpyridine |
1806810-32-1 | 97% | 1g |
$1,445.30 | 2022-03-31 |
6-Amino-2-bromo-4-(difluoromethyl)-3-methylpyridine 関連文献
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
1806810-32-1 (6-Amino-2-bromo-4-(difluoromethyl)-3-methylpyridine) 関連製品
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
